2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene
Description
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound characterized by three distinct functional groups: methoxy (at position 1), ethoxy (at position 2), and trifluoromethyl (at position 4) (Figure 1). This combination of electron-donating (methoxy, ethoxy) and electron-withdrawing (trifluoromethyl) groups imparts unique physicochemical properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceuticals.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O2/c1-3-15-9-6-7(10(11,12)13)4-5-8(9)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
DWABHWPFQRSVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique chemical structure can be exploited to design new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can participate in various chemical reactions, leading to the formation of intermediates that interact with biological targets .
Comparison with Similar Compounds
Substitution Patterns and Functional Group Effects
The table below compares 2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene with five structurally related compounds, highlighting differences in substituents, synthesis, and applications.
Key Research Findings
Electronic Effects :
- The trifluoromethyl group in the target compound strongly withdraws electrons, reducing aromatic ring reactivity compared to analogs with methylsulfonyl or propenyl groups. This makes it less prone to electrophilic substitution but more stable under acidic conditions .
- In contrast, 1-methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene exhibits extended π-conjugation due to the ethynyl spacer, enabling applications in optoelectronics .
Synthetic Challenges :
- The synthesis of 1-methoxy-4-[(1-trifluoromethyl)thio]benzene derivatives (e.g., compound 3ba) generates branched byproducts that are difficult to separate, unlike the high-yield, streamlined synthesis of the target compound .
Natural vs. Synthetic Origins :
- 2-Ethoxy-1-methoxy-4-(1-propenyl)benzene is naturally occurring (e.g., in red clover) and used in food flavoring, whereas the trifluoromethyl-substituted analog is exclusively synthetic, highlighting divergent applications .
Solubility and Reactivity :
- The methylsulfonyl group in 2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene increases polarity, improving aqueous solubility compared to the hydrophobic trifluoromethyl variant .
Biological Activity
2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The presence of ethoxy and methoxy groups further modifies its chemical behavior, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially modulating various physiological pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937), with IC50 values comparable to established chemotherapeutics like doxorubicin.
- Antimicrobial Activity : The compound was tested against common pathogens, showing effective inhibition at low concentrations.
Research Findings
A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications to the ethoxy and methoxy groups can significantly enhance or diminish biological activity. For instance, extending the ethyl chain in the ethoxy group resulted in a notable increase in anticancer potency.
SAR Insights:
- Ethoxy Group Modification : Alterations led to varying degrees of receptor affinity and enzyme inhibition.
- Trifluoromethyl Influence : The presence of the trifluoromethyl group consistently improved lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
